![molecular formula C14H8ClF3O3 B572674 2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid CAS No. 1261840-24-7](/img/structure/B572674.png)

2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

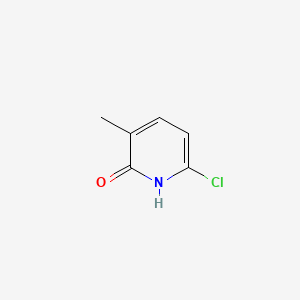

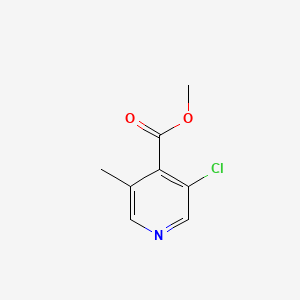

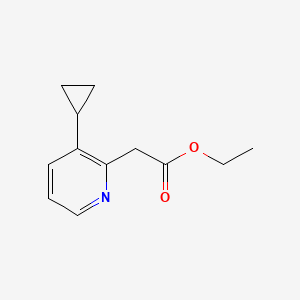

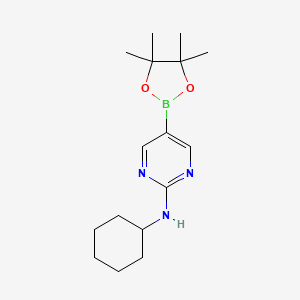

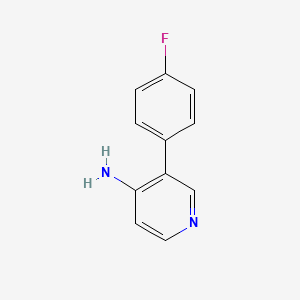

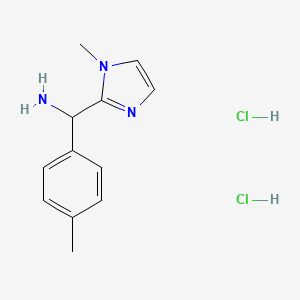

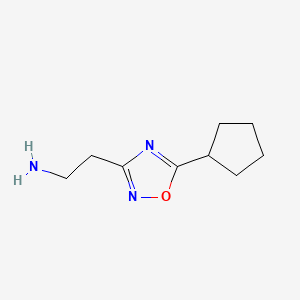

2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid is a chemical compound with the CAS Number: 1261840-24-7 . Its molecular weight is 316.66 and its IUPAC name is 3-chloro-2’-(trifluoromethoxy)[1,1’-biphenyl]-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for 2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid is 1S/C14H8ClF3O3/c15-11-7-8(5-6-10(11)13(19)20)9-3-1-2-4-12(9)21-14(16,17)18/h1-7H,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

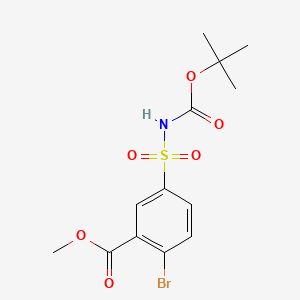

Pharmaceutical Research

The trifluoromethoxy group is often used in the synthesis of various drugs due to its ability to improve pharmacokinetic properties. It’s possible that 2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid could be utilized in the development of new nonsteroidal anti-inflammatory drugs (NSAIDs), antidiabetic agents, and antihypertensive agents .

Medicinal Chemistry

Fluorine-containing compounds have seen a significant increase in medicinal applications. The unique properties of the trifluoromethoxy group, such as its electronegativity and lipophilicity, could make 2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid a valuable compound in designing new medicinal molecules .

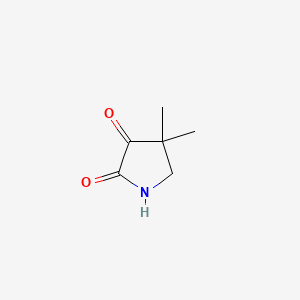

Organic Synthesis

This compound could serve as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like Buchwald-Hartwig amination, and Kumada-Corriu and Suzuki and Sonogashira coupling reactions .

Material Science

In material science, the electron-withdrawing nature of the trifluoromethoxy group can be advantageous. It can be used to modify the electronic properties of materials, such as decreasing the HOMO and LUMO energy levels in polydithienylpyrroles, which are used in electrochromic devices .

Safety and Hazards

Mecanismo De Acción

Mode of Action

It’s known that the compound can participate in suzuki–miyaura coupling reactions , a type of cross-coupling reaction, suggesting that it may interact with its targets through covalent bonding. The trifluoromethoxy group in the compound could potentially enhance its binding affinity to its targets.

Propiedades

IUPAC Name |

2-chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3O3/c15-11-7-8(5-6-10(11)13(19)20)9-3-1-2-4-12(9)21-14(16,17)18/h1-7H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKFRIGCWWRDCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742698 |

Source

|

| Record name | 3-Chloro-2'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid | |

CAS RN |

1261840-24-7 |

Source

|

| Record name | 3-Chloro-2'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine](/img/structure/B572591.png)

![2-[3-(N-Ethylaminocarbonyl)phenyl]phenol](/img/structure/B572609.png)